CCG-1423

Vue d'ensemble

Description

CCG-1423 est un inhibiteur de petite molécule connu pour son rôle dans la perturbation de la signalisation transcriptionnelle RhoA. Il a été identifié comme un inhibiteur puissant du facteur de transcription A lié à la myocardine (MRTF-A) et de la voie du facteur de réponse sérique (SRF), qui sont cruciales dans divers processus cellulaires, notamment la métastase cancéreuse et la fibrose .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du CCG-1423 implique plusieurs étapes, notamment l'utilisation d'alcool benzylique, d'acétylacétonate de fer(III) et d'autres réactifs. Le processus comprend généralement un reflux dans l'heptane, suivi de réactions avec la N-hydroxyphtalimide, l'azodicarboxylate de diméthyle et d'autres composés . La synthèse stéréospécifique du this compound a également été explorée pour améliorer son activité biologique .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle du this compound ne soient pas largement documentées, la synthèse suit généralement des protocoles standard de synthèse organique, garantissant une pureté et un rendement élevés grâce à un contrôle minutieux des conditions de réaction et des étapes de purification .

Analyse Des Réactions Chimiques

Types de réactions : Le CCG-1423 subit principalement des réactions de substitution, ciblant en particulier les signaux de localisation nucléaire des protéines contenant RPEL . Il ne participe pas de manière significative aux réactions d'oxydation ou de réduction dans des conditions biologiques typiques.

Réactifs et conditions courants : Les réactions impliquant le this compound utilisent souvent des réactifs tels que l'alcool benzylique, l'acétylacétonate de fer(III) et la N-hydroxyphtalimide . Des conditions telles que le reflux dans l'heptane et les réactions à température ambiante sont courantes .

Produits principaux : Les principaux produits formés à partir de réactions impliquant le this compound comprennent divers dérivés qui conservent l'activité inhibitrice de base contre la voie MRTF-A/SRF .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses applications dans la recherche sur le cancer, en particulier pour inhiber la migration, l'invasion et la métastase des cellules cancéreuses . Il a montré une efficacité dans la réduction de la synthèse de l'ARN et l'inhibition des réponses transcriptionnelles, ce qui en fait un outil précieux dans la recherche sur la transcription .

Mécanisme d'action

Le this compound exerce ses effets en se liant aux signaux de localisation nucléaire des protéines contenant RPEL, telles que MRTF-A et MRTF-B . Cette liaison empêche l'interaction entre MRTF-A/B et l'importine α/β1, inhibant ainsi l'importation nucléaire de ces facteurs de transcription . La perturbation de la voie MRTF-A/SRF conduit à une activité transcriptionnelle réduite et à une inhibition subséquente des processus cellulaires tels que la migration et l'invasion .

Applications De Recherche Scientifique

Cancer Therapeutics

Mechanism of Action:

CCG-1423 inhibits the transcriptional activity of the serum response factor (SRF) and its coactivator megakaryoblastic leukemia 1 (MKL1). This inhibition occurs downstream of RhoA and prevents MKL from entering the nucleus, thereby blocking gene expression associated with cancer progression.

Key Findings:

- This compound effectively inhibits lysophosphatidic acid-induced DNA synthesis in prostate cancer cells, demonstrating potent activity at concentrations below 1 µM .

- The compound selectively induces apoptosis in RhoC-overexpressing melanoma cells while sparing less aggressive lines, indicating its potential as a targeted cancer therapy .

Case Studies:

- In vitro studies show that this compound reduces cell growth and invasion in various cancer cell lines, including prostate and melanoma cells .

- Its efficacy has been highlighted in functional assays that mimic tumor microenvironments, suggesting a promising role in clinical applications for cancer treatment.

Anti-Angiogenic Properties

Role in Angiogenesis:

this compound has been identified as a potential anti-angiogenic agent by inhibiting endothelial cell migration and cord morphogenesis, which are critical processes in new blood vessel formation.

Research Insights:

- Studies demonstrate that this compound disrupts membrane dynamics in endothelial cells and decreases the expression of actin-binding proteins essential for cell movement .

- In vivo experiments showed reduced sprouting angiogenesis, supporting its role as a therapeutic candidate for diseases characterized by abnormal blood vessel growth .

Metabolic Disorders

Impact on Insulin Resistance:

Recent findings indicate that this compound may improve glucose uptake and tolerance in models of insulin resistance by targeting the MRTF-A/SRF signaling pathway.

Clinical Implications:

- The compound has shown potential in reducing tissue fibrosis and atherosclerotic lesions, suggesting its utility in treating metabolic syndromes and cardiovascular diseases .

- Its ability to modulate metabolic pathways positions this compound as a candidate for further exploration in diabetes treatment .

Neurobiological Applications

Effects on Neuronal Morphology:

Research into this compound's impact on neuronal cells reveals its role in regulating axonal elongation and dendritic morphology.

Findings:

- This compound inhibits axonal growth and affects dendritic complexity without significantly impacting cell viability, indicating its potential use in studying neurodevelopmental processes .

- The interaction with phosphatase and actin regulator 1 (Phactr1) suggests further avenues for research into synaptic function and neuroplasticity .

Summary Table of Applications

Mécanisme D'action

CCG-1423 exerts its effects by binding to the nuclear localization signals of RPEL-containing proteins, such as MRTF-A and MRTF-B . This binding prevents the interaction between MRTF-A/B and importin α/β1, thereby inhibiting the nuclear import of these transcription factors . The disruption of the MRTF-A/SRF pathway leads to reduced transcriptional activity and subsequent inhibition of cellular processes like migration and invasion .

Comparaison Avec Des Composés Similaires

Composés similaires :

- CCG-100602

- CCG-203971

Comparaison : CCG-1423, CCG-100602 et CCG-203971 partagent des activités biologiques similaires, en particulier dans l'inhibition de la voie MRTF-A/SRF . this compound s'est avéré présenter une puissance et une spécificité plus élevées dans certains contextes cellulaires, ce qui en fait un inhibiteur plus efficace dans certains cas . L'activité stéréospécifique du this compound le distingue également de ses analogues, l'isomère S montrant des effets inhibiteurs plus importants .

Activité Biologique

CCG-1423 is a small-molecule inhibitor that primarily targets the RhoA signaling pathway, particularly affecting the transcriptional responses mediated by the serum response factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1). This compound has emerged as a significant player in cancer research and therapeutic development due to its ability to inhibit various pathological processes, including cancer cell migration, tissue fibrosis, and angiogenesis.

This compound functions by disrupting the interaction between MKL1 and importin proteins, which are essential for the nuclear import of MKL1. By binding to the nuclear localization signal (NLS) region of RPEL-domain containing proteins, this compound prevents MKL1 from entering the nucleus, thereby inhibiting MKL/SRF-mediated gene transcription. This action leads to decreased expression of cytoskeleton-regulatory proteins necessary for cell migration and proliferation .

Inhibition of Cancer Cell Proliferation

Research has demonstrated that this compound effectively inhibits the growth of various cancer cell lines, particularly those overexpressing RhoC. For example:

- Prostate Cancer : this compound potently inhibits lysophosphatidic acid-induced DNA synthesis in PC-3 prostate cancer cells at concentrations below 1 μmol/L.

- Melanoma : It shows significant activity against RhoC-overexpressing melanoma lines (A375M2 and SK-Mel-147) at nanomolar concentrations but is less effective on related lines with lower Rho expression .

Anti-Angiogenic Properties

This compound has been identified as a potential anti-angiogenic agent. Studies indicate that it inhibits endothelial cell (EC) migration and cord morphogenesis in vitro, as well as sprouting angiogenesis ex vivo and in vivo. The compound's effects on EC dynamics include:

- Decreased Membrane Protrusion : Kymography analyses reveal that this compound treatment causes significant defects in membrane protrusion dynamics.

- Reduced Expression of Actin-Binding Proteins : The expression levels of several actin-binding proteins, including profilin1 (Pfn1), are drastically reduced following treatment with this compound, which correlates with impaired angiogenic potential .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities of this compound:

Propriétés

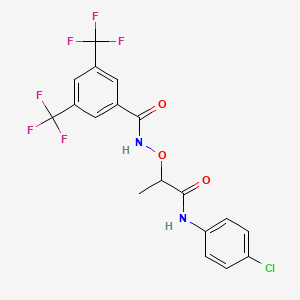

IUPAC Name |

N-[1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMXVSGJIDFLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369392 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285986-88-1 | |

| Record name | CCG-1423 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CCG-1423 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.